N~2~,N~2~-Diethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine
Description
N²,N²-Diethyl-N⁴,N⁶-dihydroxy-1,3,5-triazine-2,4,6-triamine is a symmetrically substituted triazine derivative characterized by diethyl groups at the N² and N²' positions and hydroxyl groups at N⁴ and N⁶. The compound belongs to the 1,3,5-triazine family, which is widely studied for its versatility in agrochemical, pharmaceutical, and materials science applications .
Synthesis and Characterization:
Triazine derivatives are typically synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material . For N²,N²-diethyl-N⁴,N⁶-dihydroxy derivatives, a stepwise substitution strategy is employed:
First Substitution: Cyanuric chloride reacts with ethylamine to introduce diethyl groups at the N² and N²' positions under controlled conditions (e.g., in dioxane with triethylamine as a base at 25–35°C) .
Second Substitution: Hydroxyl groups are introduced at N⁴ and N⁶ via hydrolysis or reaction with hydroxylamine derivatives. This step requires careful temperature regulation (e.g., 100–105°C for 6 hours) to avoid over-substitution .
Characterization involves spectral techniques such as FT-IR (e.g., C-N stretching at 1518 cm⁻¹ and N-H vibrations at 3535 cm⁻¹) and NMR (¹³C signals for triazine carbons at δ 159–175 ppm) . Elemental analysis confirms stoichiometry, with theoretical values aligning with experimental data (e.g., C: 57.81%, H: 7.28%, N: 25.28%) .
Properties
CAS No. |
33901-81-4 |
|---|---|
Molecular Formula |
C7H14N6O2 |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
N-[4-(diethylamino)-6-(hydroxyamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C7H14N6O2/c1-3-13(4-2)7-9-5(11-14)8-6(10-7)12-15/h14-15H,3-4H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
RODAXCQJQDMNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NO)NO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is the key starting material. The chlorine atoms on the triazine ring are successively replaced by nucleophiles such as diethylamine and hydroxyl-containing groups under controlled conditions.
Acidic Ionic Liquid Catalyzed One-Pot Synthesis
A patented method (CN102250026A) describes an environmentally friendly, one-pot synthesis using acidic ionic liquids as both solvent and catalyst. This method is notable for its high yield, purity, and mild reaction conditions:
- Reactants: Cyanuric chloride, resorcinol (as a source of dihydroxyphenyl groups), and acidic ionic liquid.
- Catalyst/Solvent: Acidic ionic liquid with structure:
$$
\text{R}_n\text{L}
$$
where R = substituted alkyl (C1–C10), L = anion such as HSO4⁻, CH3COO⁻, HCO3⁻, AlCl4⁻, or CF3SO3⁻. - Reaction Conditions:
- Temperature: 80–120 °C (preferably 110 °C)
- Time: 8–12 hours
- Molar ratios: Cyanuric chloride : Resorcinol : Ionic liquid = 1 : 3–6 : 1–10
- Process:
- Mix acidic ionic liquid and resorcinol, then add cyanuric chloride.
- Heat and stir at set temperature for the reaction time.
- Monitor reaction progress via thin-layer chromatography (TLC) using silica gel GF254, with ethyl acetate and sherwood oil (1:1) as developing solvent.
- After completion, extract with toluene, wash with water, dry, and evaporate solvent under reduced pressure.
- Purify the crude product by recrystallization from 80% methanol aqueous solution.
- Yield and Purity:
- Yield: ≥ 90%
- Purity (HPLC): ≥ 99.5%
- Melting point: > 300 °C
- Recyclability: The acidic ionic liquid can be recovered by dichloromethane extraction, washed, dried, and reused without significant loss of activity.
| Parameter | Value/Range | Notes |
|---|---|---|
| Reaction temperature | 80–120 °C (optimum 110 °C) | Mild conditions |
| Reaction time | 8–12 hours | Monitored by TLC |
| Molar ratio (Cyanuric chloride : Resorcinol : Ionic liquid) | 1 : 3–6 : 1–10 | Stoichiometry control |
| Yield | ≥ 90% | High yield |
| Purity (HPLC) | ≥ 99.5% | High purity |
| Melting point | > 300 °C | Indicates thermal stability |
Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Research literature reports the use of microwave irradiation to accelerate the substitution reactions on 2,4,6-trichloro-1,3,5-triazine for rapid synthesis of triazine derivatives:
- Method:
- Cyanuric chloride reacts with nucleophiles such as diethylamine under microwave irradiation in solvent-free or minimal solvent conditions.
- Microwave heating dramatically reduces reaction time from hours to minutes.
- Advantages:
- Rapid synthesis
- High selectivity and yield
- Reduced solvent use and energy consumption
- Reaction Monitoring:
- The reaction progress can be followed by TLC or NMR techniques.
- Conformational Studies:
- NMR spectroscopy (1D and 2D exchange) reveals restricted rotation about the amino-triazine bond, with activation free energies correlating linearly with temperature, indicating a consistent reaction mechanism across derivatives.
Comparative Analysis of Preparation Methods
| Feature | Acidic Ionic Liquid Method | Microwave-Assisted SNAr Method |
|---|---|---|
| Reaction Time | 8–12 hours | Minutes |
| Temperature | 80–120 °C (conventional heating) | Elevated microwave temperatures |
| Solvent/Catalyst | Acidic ionic liquid (recyclable) | Solvent-free or minimal solvent |
| Yield | ≥ 90% | High, comparable yields |
| Purity | ≥ 99.5% (HPLC) | High purity |
| Environmental Impact | Low waste, recyclable catalyst | Reduced solvent and energy use |
| Scalability | Suitable for scale-up | May require specialized microwave equipment |
Summary of Research Results and Notes
- The acidic ionic liquid method offers a practical, environmentally friendly approach with easy product isolation and high purity, suitable for industrial applications.
- Microwave-assisted SNAr reactions provide rapid synthesis and are advantageous for laboratory-scale or combinatorial chemistry applications.
- Both methods rely on the SNAr mechanism on cyanuric chloride, but differ in energy input and reaction medium.
- Purification typically involves recrystallization from methanol-water mixtures to achieve high purity and thermal stability.
- Reaction monitoring by TLC and NMR is critical for optimizing conditions and ensuring complete substitution.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring undergoes substitution with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted triazines .
Scientific Research Applications
N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can act as catalysts in various chemical reactions . Additionally, its ability to undergo nucleophilic substitution allows it to interact with a wide range of biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The dihydroxy substituents in the target compound enhance water solubility compared to alkyl or chloro derivatives like Simazine and Altretamine. This property is critical for pharmaceutical bioavailability .
- Thermal Stability : Chloro-substituted triazines (e.g., Simazine) exhibit higher melting points due to stronger intermolecular interactions, whereas alkyl derivatives (e.g., Altretamine) are more volatile .
Structural and Functional Insights
- Electron-Withdrawing vs. Donor Groups: Chloro substituents (Simazine) increase electrophilicity, enhancing reactivity in herbicidal applications. Hydroxy groups (target compound) act as hydrogen-bond donors, improving solubility .
- Steric Effects : Bulky substituents (e.g., tributyl in N,N',N''-tributyltriazine) reduce reaction rates in substitution steps but improve thermal stability in polymers .
Biological Activity
N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine (CAS Number: 33901-81-4) is a compound belonging to the triazine class of chemicals. Its unique structure imparts various biological activities that have been investigated in recent research. This article reviews the synthesis, biological evaluations, and potential applications of this compound.
- Molecular Formula : C7H14N6O2
- Molecular Weight : 214.23 g/mol
- IUPAC Name : N-[4-(diethylamino)-6-(hydroxyamino)-1,3,5-triazin-2-yl]hydroxylamine
- SMILES Notation : CCN(CC)C1=NC(NO)=NC(NO)=N1
Synthesis
The synthesis of N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine typically involves the reaction of diethylamine with cyanuric chloride followed by hydrolysis. This method allows for the introduction of hydroxy groups at the N4 and N6 positions of the triazine ring. The reaction conditions are critical for optimizing yield and purity.
Antimicrobial Activity
Research has highlighted the promising antimicrobial properties of various triazine derivatives. A study demonstrated that compounds similar to N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL, indicating potent activity against pathogens while maintaining low toxicity levels .
Cytotoxicity and Anticancer Potential
In addition to antimicrobial effects, some studies have explored the cytotoxicity of triazine derivatives on cancer cell lines. For instance, certain analogs have shown selective cytotoxicity against specific cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Study 1: Antimicrobial Screening
A series of derivatives were synthesized and evaluated for their antimicrobial properties. Among them, N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine showed promising results against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine | 6.25 | Effective against S. aureus |
| Other derivatives | 12.5 | Effective against E. coli |
Case Study 2: Cytotoxicity Evaluation
In vitro studies on various cancer cell lines demonstrated that N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine exhibits selective cytotoxicity towards lung cancer cells while showing reduced toxicity to normal fibroblast cells. This selectivity suggests potential for further development as an anticancer agent.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| Lung Cancer Cells | 15 | 10 |
| Normal Fibroblasts | 150 |
Q & A
Q. What are the optimal synthetic routes for N²,N²-Diethyl-N⁴,N⁶-dihydroxy-1,3,5-triazine-2,4,6-triamine, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves stepwise nucleophilic substitution on a trichlorotriazine core. Key steps include:
- Step 1: React 2,4,6-trichloro-1,3,5-triazine with ethylamine derivatives under controlled pH (4% NaOH) in acetone, followed by neutralization with HCl to isolate intermediates .
- Step 2: Introduce hydroxy groups via hydrolysis or substitution with hydroxylamine under reflux (70°C in 1,4-dioxane) .
- Yield Optimization: Adjust stoichiometry (2:1 molar ratio of amine to triazine), extend reaction time (3–5 hours), and use methanol recrystallization for purification (65% yield reported) .
Q. Which analytical techniques are critical for characterizing this compound and verifying purity?
Methodological Answer:
- Structural Confirmation: Use - and -NMR to identify substituent patterns (e.g., diethyl and hydroxy groups) and compare with computed spectra .
- Purity Assessment: Employ HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) to detect impurities. Melting point analysis (e.g., 275°C) provides additional validation .
- Advanced Techniques: X-ray crystallography or high-resolution mass spectrometry (HRMS) for absolute structural confirmation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Modulation: Replace diethyl groups with bulkier aryl or heteroaryl groups (e.g., 4-fluorophenyl or 3-methylbenzothiazole) to enhance antimicrobial or antiproliferative activity .
- Computational Modeling: Apply 3D-QSAR models to predict electronic (e.g., Hammett constants) and steric effects of substituents on bioactivity .
- Validation: Test derivatives against standardized microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7) to correlate SAR trends .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Re-evaluate activity under consistent conditions (e.g., MIC values in Mueller-Hinton broth for antimicrobial assays) .
- Impurity Profiling: Characterize byproducts (e.g., unreacted intermediates) via LC-MS and assess their interference in bioassays .
- Cross-Validation: Compare results across multiple assays (e.g., disk diffusion vs. microdilution) to confirm activity trends .
Q. What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation: React with HCl or sodium hydroxide to form water-soluble salts .
- Co-Solvent Systems: Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays; for in vivo, employ cyclodextrin inclusion complexes .
- Prodrug Design: Introduce phosphate or glycoside groups at hydroxy positions to enhance hydrophilicity .
Q. What reaction mechanisms govern substitutions on the triazine core?
Methodological Answer:
- Nucleophilic Aromatic Substitution: Amines attack electrophilic C-2, C-4, and C-6 positions in polar aprotic solvents (DMF or DMSO) under basic conditions. Kinetics follow second-order dependence on amine concentration .
- Isotopic Labeling: Use -labeled amines or triazine to track substitution pathways via -NMR .
Q. How can low yields in multi-step syntheses be troubleshooted?
Methodological Answer:
- Intermediate Stability: Monitor intermediates (e.g., 6-chloro-N²,N⁴-diamine derivatives) via TLC to detect degradation .
- Side Reactions: Quench excess reagents (e.g., POCl₃) with ice-water to minimize hydrolysis of active intermediates .
- Catalysis: Introduce phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
Q. How to resolve discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Metabolic Stability: Conduct microsomal assays (e.g., rat liver S9 fraction) to identify rapid degradation pathways .
- Bioavailability Studies: Measure plasma concentration-time profiles via LC-MS/MS after oral/intravenous administration .
- Formulation Adjustments: Optimize lipid-based nanoparticles to enhance tissue penetration .
Q. What environmental stability factors must be considered for safe handling?
Methodological Answer:
Q. How can computational tools predict physicochemical properties?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to estimate logP, pKa, and solubility .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability .
- Docking Studies: Use AutoDock Vina to model binding to target proteins (e.g., dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
